2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid
Description
2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid is a nitro-substituted pyridine derivative with a propanoic acid backbone. The compound features a 6-chloro-3-nitropyridin-2-yl group linked via an amino bridge to the α-carbon of propanoic acid. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the pyridine ring. Such substitutions are critical in medicinal chemistry, often enhancing binding affinity to biological targets, such as enzymes or receptors involved in cancer pathways .
Properties
IUPAC Name |
2-[(6-chloro-3-nitropyridin-2-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O4/c1-4(8(13)14)10-7-5(12(15)16)2-3-6(9)11-7/h2-4H,1H3,(H,10,11)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKAQDFSUOACQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methods
Nitration of 2-Amino-6-chloropyridine
The synthesis begins with the nitration of 2-amino-6-chloropyridine to form 2-amino-6-chloro-3-nitropyridine, a critical intermediate.
- Reagents : Concentrated nitric acid (65%) and sulfuric acid (1:1 molar ratio).
- Conditions : Reaction at 20–60°C for 2–5 hours.
- Workup : Quenching in ice water, neutralization with ammonia, and filtration.
- Yield : 75–85% purity after recrystallization.
Mechanism : Electrophilic aromatic substitution at the 3-position of the pyridine ring, facilitated by the directing effects of the amino and chloro groups.
Amination and Coupling with Propanoic Acid Derivatives
The intermediate 2-amino-6-chloro-3-nitropyridine is reacted with a propanoic acid precursor. Two primary routes are documented:
Route A: Direct Alkylation with Bromopropanoic Acid
- Reagents : 2-amino-6-chloro-3-nitropyridine, 3-bromopropanoic acid, triethylamine.
- Conditions : Reflux in isopropanol at 70–80°C for 12 hours.
- Workup : Extraction with ethyl acetate, washing with brine, and vacuum drying.
- Yield : 79–88%.
Route B: Carboxylation via Malonic Acid Derivatives
Optimization and Industrial-Scale Synthesis
Catalytic Enhancements
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Major Products
Reduction: The major product is 2-[(6-Amino-3-nitropyridin-2-yl)amino]propanoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity :
- Analgesic Properties :
-
Anti-inflammatory Effects :
- Some studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism of action is likely related to its interaction with specific biological pathways involved in inflammation .
Agricultural Applications
- Herbicidal Properties :
Synthetic Chemistry Applications
- Building Block for Synthesis :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Linkage Variability: The target compound uses an amino (-NH-) bridge, while others employ sulfonylamino (-SO₂-NH-), ether (-O-), or thioether (-S-) linkages.
- In contrast, methoxy (-OCH₃) or bromo (-Br) substituents alter electronic properties and steric bulk .
- Fluorogenic Derivatives : Compounds like Fmoc-L-Dap(NBSD)-OH incorporate selenadiazole or thiadiazole fluorophores, enabling applications in bioimaging or enzyme activity assays .
Physicochemical Properties:
- Solubility : The nitro group reduces water solubility compared to methoxy or hydroxy-substituted analogs (e.g., ) .
Biological Activity
2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid, with the CAS number 1396965-24-4, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings regarding this compound.
- Molecular Formula : C₈H₈ClN₃O₄
- Molecular Weight : 245.62 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves various chemical reactions that typically include the introduction of the chloro and nitro groups onto a pyridine ring, followed by amination and carboxylation steps. The detailed synthetic pathway can vary based on the specific methods employed in the laboratory.
Antimicrobial Activity
Research indicates that compounds containing nitro and halogen substituents often exhibit significant antimicrobial properties. For instance, derivatives of pyridine with nitro groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the nitro group in this compound is hypothesized to enhance its antibacterial efficacy.
Antitumor Activity
Studies have demonstrated that similar pyridine derivatives possess cytotoxic effects against tumor cell lines. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer models . The compound's mechanism may involve the induction of apoptosis or cell cycle arrest.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are noteworthy. Research suggests that nitro-containing compounds can modulate inflammatory pathways, potentially reducing cytokine production and inhibiting pro-inflammatory mediators such as TNF-alpha and IL-1β . These effects could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several nitro-substituted pyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 20 μM against S. aureus, demonstrating promising antibacterial properties.
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 2-[...]-propanoic acid | 20 | Staphylococcus aureus |
| Other derivative | 30 | Pseudomonas aeruginosa |
Study 2: Antitumor Activity
In vitro studies on cancer cell lines revealed that the compound reduced cell viability significantly at concentrations above 50 μM, with IC50 values indicating moderate cytotoxicity compared to standard chemotherapeutics.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 45 |
| HeLa (Cervical Cancer) | 55 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid, and what key reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (NAS) between 6-chloro-3-nitropyridine-2-amine and a propanoic acid derivative (e.g., bromopropanoic acid). Critical conditions include:
- Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Base : Triethylamine (EtN) or KCO to deprotonate the amine and drive the reaction .
- Temperature : 80–120°C to balance reaction rate and side-product formation.
Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yield optimization requires careful stoichiometric control and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., pyridinyl protons at δ 8.2–8.5 ppm; propanoic acid protons at δ 1.5–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (CHClNO, theoretical 260.01 g/mol).
- HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
- IR Spectroscopy : Identifies functional groups (e.g., nitro group stretch at ~1520 cm, carboxylic acid O-H at ~2500–3000 cm) .
Advanced Research Questions
Q. How can the nitro group in this compound be selectively reduced, and what are the challenges in preserving the chloro substituent during this process?
- Methodological Answer :
- Catalytic Hydrogenation : Use H (1–3 atm) with Pd/C (5–10%) in ethanol at 25–50°C. Monitor reaction progress via TLC to avoid over-reduction .
- Chemoselective Reduction : SnCl/HCl selectively reduces nitro to amine while retaining chloro groups. Challenges include avoiding dechlorination (common in harsh acidic conditions). Adjust pH to 4–6 and limit reaction time to <4 hours .
Q. What strategies mitigate the formation of N-alkylated byproducts during the synthesis of this compound?
- Methodological Answer :
- Protecting Groups : Boc (tert-butoxycarbonyl) protection of the amino group in propanoic acid derivatives prevents undesired alkylation .
- Temperature Control : Lower reaction temperatures (e.g., 60°C) reduce side reactions.
- Purification : Use reverse-phase chromatography (C18 column) to separate N-alkylated impurities (retention time differences ~2–3 minutes under gradient elution) .
Q. How do computational methods predict the reactivity of the chloro and nitro groups in this compound toward nucleophilic or electrophilic agents?
- Methodological Answer :
- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. The nitro group’s LUMO (-1.5 eV) indicates electrophilic reactivity, while the chloro group’s σ-hole (MEP surface analysis) suggests susceptibility to nucleophilic substitution .
- Software Tools : Gaussian 16 for geometry optimization; Multiwfn for electron localization/delocalization analysis .
Q. What are the optimal conditions for coupling this compound with peptide chains while avoiding nitro group interference?
- Methodological Answer :
- Activation : Use EDC/HOBt in DMF to activate the carboxylic acid.
- Coupling : Add peptide amines (1.2 eq) at 0–4°C to minimize nitro group side reactions (e.g., reduction or decomposition). Purify via size-exclusion chromatography to remove unreacted peptide .
Safety and Handling
Q. What safety protocols are essential when handling this compound, particularly concerning its nitro and chloro substituents?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of nitro compound dust.
- Storage : In airtight containers (dark glass) at -20°C to prevent photodegradation.
- Waste Disposal : Neutralize nitro-containing waste with 10% NaHCO before disposal .
Data Contradiction Analysis
Q. How can researchers resolve contradictions in reported synthetic yields for this compound across literature sources?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction parameters (e.g., solvent purity, catalyst batch).
- Byproduct Profiling : Use LC-MS to identify impurities (e.g., di-substituted pyridine derivatives).
- Meta-Analysis : Compare activation energies (ΔG‡) computed via DFT to identify rate-limiting steps across methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
